molecular formula C12H10F3NO2S B1394360 Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 1217018-83-1

Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No.: B1394360
CAS No.: 1217018-83-1
M. Wt: 289.28 g/mol
InChI Key: XEFXFDVJHONPEO-UHFFFAOYSA-N
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Description

Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core functionalized with an amino group at position 3 and a trifluoromethyl (-CF₃) group at position 5. The ethyl ester at position 2 enhances solubility and serves as a reactive handle for further derivatization. This compound’s unique structural attributes—particularly the electron-withdrawing -CF₃ group and nucleophilic amino group—make it a valuable intermediate in pharmaceuticals and agrochemicals. Its molecular formula is C₁₂H₁₁F₃NO₂S, with a molecular weight of 290.27 g/mol (calculated from constituent atomic masses).

Properties

IUPAC Name

ethyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2S/c1-2-18-11(17)10-9(16)7-5-6(12(13,14)15)3-4-8(7)19-10/h3-5H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFXFDVJHONPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway:

  • Starting materials: Methyl thioglycolate and 2-nitrobenzonitriles or halogenated benzonitriles.
  • Conditions: Basic medium (e.g., triethylamine or sodium methoxide) in solvents like DMSO or ethanol.
  • Procedure:
    • Heating at elevated temperatures (around 100°C).
    • Microwave irradiation has been employed to accelerate the process, significantly reducing reaction time (from hours to minutes).
    • Post-reaction, the amino group is introduced via diazotization or deamination followed by bromination.

Example:

  • Switching from sodium methoxide to triethylamine as base enhances yield.
  • Microwave-assisted synthesis at 130°C for 11 minutes yields over 94% of the amino-benzothiophene intermediate.

Data Table:

Step Reagents Solvent Temperature Time Yield Notes
Cyclocondensation Methyl thioglycolate + halogenated benzonitrile DMSO 100°C 2 hours >90% Microwave irradiation reduces time to 11 min
Bromination Amino-benzothiophene + tert-butyl nitrite + CuBr Acetonitrile Room temp 1 hour Excellent Efficient deamination bromination

Halogenation and Functionalization of Benzothiophene Core

Following initial formation, selective halogenation at the 2-position of the benzothiophene ring is achieved via electrophilic substitution, often using N-bromosuccinimide (NBS) or similar reagents under mild conditions.

Procedure:

  • Starting with amino-benzothiophene derivatives.
  • Bromination or chlorination is performed in acetonitrile or DMF with catalysts like copper(II) bromide.
  • The halogenated intermediates serve as precursors for further substitution reactions.

Data Table:

Step Reagents Solvent Temperature Time Yield Notes
Halogenation NBS or N-chlorosuccinimide Acetonitrile Room temp to 80°C 1-2 hours 65-96% Selectivity depends on reaction conditions

Introduction of the Ethyl Ester and Amino Groups

The ester group at position 2 is introduced via esterification of the corresponding carboxylic acid or through direct esterification of halogenated intermediates with ethanol under acidic or basic catalysis.

Method:

  • Using ethyl alcohol with catalytic sulfuric acid or via transesterification.
  • The amino group can be introduced through nucleophilic substitution or reduction of nitro groups.

Example:

  • Reduction of nitro groups to amino groups using catalytic hydrogenation or tin chloride.
  • Esterification often performed at reflux with ethanol and acid catalysts.

Data Table:

Step Reagents Conditions Yield Notes
Esterification Ethanol + H2SO4 Reflux 80-90% Efficient for large-scale synthesis

Industrial Large-Scale Synthesis

Industrial methods leverage the Gewald reaction, a well-known multicomponent synthesis for thiophene derivatives, optimized for scale and purity.

Process:

  • Reacting α-cyano esters with sulfur and aldehydes under controlled temperature.
  • Use of continuous flow reactors enhances yield and process safety.
  • Purification via crystallization and chromatography ensures high purity.

Reaction Conditions:

Parameter Typical Range Notes
Temperature 60-90°C Controlled to optimize yield
Solvent Ethanol, DMF Based on substrate solubility
Catalyst Potassium carbonate or triethylamine For base-catalyzed cyclization

Summary of Key Data

Preparation Method Main Reagents Solvent Temperature Reaction Time Yield Remarks
Cyclocondensation + Microwave Methyl thioglycolate + halogenated benzonitrile DMSO 100°C / 130°C (microwave) 11 min >94% Rapid, high-yield
Halogenation NBS / N-chlorosuccinimide Acetonitrile Room temp to 80°C 1-2 hours 65-96% Selective halogenation
Esterification Ethanol + acid catalyst Ethanol Reflux 1-2 hours 80-90% Large-scale feasible
Gewald Reaction α-Cyano ester + sulfur + aldehyde Ethanol/DMF 60-90°C 24-48 hours Variable Industrial scale

Research Findings and Notes

  • Microwave-assisted synthesis significantly reduces reaction times and increases yields, making it suitable for both laboratory and industrial applications.
  • The use of halogenated intermediates allows for versatile functionalization, enabling the synthesis of derivatives with various substituents.
  • The Gewald reaction provides a scalable route for benzothiophene core synthesis, especially valuable for large-scale production.
  • Purification techniques such as recrystallization, chromatography, and crystallization are critical for obtaining high-purity compounds suitable for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity. The benzothiophene core provides a stable scaffold for these interactions, potentially modulating various biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Core Structure : Benzothiophene
Substituents :

  • Position 3: 1H-pyrrol-1-yl (a nitrogen-containing heterocycle)
  • Position 5: Trifluoromethyl (-CF₃)
    Molecular Weight : 339.33 g/mol

Key Differences :

  • The pyrrol-1-yl group replaces the amino group, introducing a five-membered aromatic ring with lone-pair electrons. This enhances hydrogen-bond acceptor capacity and enables coordination chemistry, unlike the primary amino group in the target compound.
  • Applications : Widely used in material science (e.g., polymers, coatings) due to the pyrrole’s π-stacking ability and trifluoromethyl’s hydrophobicity. Also explored in agrochemicals for tailored pesticidal activity .

Ethyl 3-Amino-5-(3-Chlorophenyl)Thiophene-2-Carboxylate

Core Structure: Thiophene (non-fused aromatic ring) Substituents:

  • Position 3: Amino (-NH₂)
  • Position 5: 3-Chlorophenyl (-C₆H₄Cl) Molecular Weight: Not explicitly stated, but estimated as 295.77 g/mol (C₁₃H₁₂ClNO₂S).

Key Differences :

  • Core Structure : Thiophene lacks the fused benzene ring of benzothiophene, reducing aromatic stability and electron delocalization.
  • Substituent Effects : The 3-chlorophenyl group is less electron-withdrawing than -CF₃, resulting in lower metabolic stability.

Methyl 5-Amino-1-Benzothiophene-2-Carboxylate

Core Structure : Benzothiophene
Substituents :

  • Position 5: Amino (-NH₂) Molecular Weight: 207.25 g/mol (C₁₀H₉NO₂S)

Key Differences :

  • Substituent Position: The amino group is at position 5 instead of 3, altering electronic distribution.
  • Ester Group : Methyl ester (vs. ethyl) reduces steric bulk and increases hydrolysis susceptibility.

Research Findings and Implications

Impact of Substituents on Reactivity and Stability

  • Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability compared to chlorophenyl or hydrogen substituents. This group’s electron-withdrawing nature also polarizes the benzothiophene core, improving binding to biological targets (e.g., enzymes) .
  • Amino (-NH₂): Enables nucleophilic reactions (e.g., amidation, Schiff base formation), critical for drug derivatization. In contrast, pyrrol-1-yl groups favor non-covalent interactions (e.g., hydrogen bonding) in materials .

Core Structure Differences

  • Benzothiophene vs. Thiophene : The fused benzene ring in benzothiophene increases aromatic stability and π-π stacking capacity, making it superior for drug design compared to simpler thiophene derivatives .

Biological Activity

Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Chemical Formula : C₁₂H₁₀F₃NO₂S
  • Molecular Weight : 289.28 g/mol
  • CAS Number : 1217018-83-1

The compound features a benzothiophene core with an amino group and a trifluoromethyl substituent, which enhances its lipophilicity and stability. These properties are critical for its interaction with biological targets.

The mechanism of action of this compound involves:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, modulating their activity.
  • Biochemical Pathways Modulation : The benzothiophene scaffold provides a stable platform for interactions that may influence various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds within the benzothiophene class exhibit antimicrobial activity. This compound has been investigated for its potential to inhibit bacterial growth and could serve as a lead compound for developing new antibiotics.

Anticancer Activity

Studies have shown that benzothiophene derivatives possess anticancer properties. This compound is being explored for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

Thiophene derivatives have been linked to anti-inflammatory activities. This compound may inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. In vitro studies have demonstrated its ability to downregulate TNF-α and IL-6 levels.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityIC50 Value
This compoundTrifluoromethyl groupAntimicrobial, anticancerNot yet established
Ethyl 3-Amino-5-methyl-1-benzothiophene-2-carboxylateMethyl groupModerate antimicrobialIC50 = 50 µM
Ethyl 3-Amino-5-chloro-1-benzothiophene-2-carboxylateChloro groupAnticancer activityIC50 = 30 µM

The presence of the trifluoromethyl group in this compound imparts unique electronic properties that may enhance its biological activities compared to other derivatives.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study conducted on various benzothiophene derivatives showed that those with electron-withdrawing groups like trifluoromethyl exhibited superior antimicrobial properties compared to their methyl or chloro counterparts.
  • Anticancer Research :
    • In vitro assays demonstrated that this compound could inhibit the growth of several cancer cell lines, suggesting a potential role in cancer therapy .
  • Inflammation Modulation :
    • Research indicated that this compound could significantly reduce levels of pro-inflammatory cytokines in an experimental model of inflammation, supporting its use in developing anti-inflammatory drugs .

Q & A

Advanced Research Question

  • Crystal Engineering : Co-crystallization with dicarboxylic acids (e.g., succinic acid) to improve lattice stability.
  • Temperature Gradients : Slow cooling from saturated ethanol solutions to promote larger crystal growth.
  • Synchrotron Radiation : High-flux X-rays to enhance diffraction quality for poorly crystalline samples .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict sites for electrophilic attack.
  • Molecular Dynamics (MD) : Simulates binding stability in protein pockets (e.g., PARP-1 inhibition over 100 ns trajectories).
  • QSAR Models : Correlates substituent electronegativity with cytotoxicity to prioritize synthetic targets .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Reactant of Route 2
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Ethyl 3-Amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

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